2-hydroxyiminoacetic Acid

Description

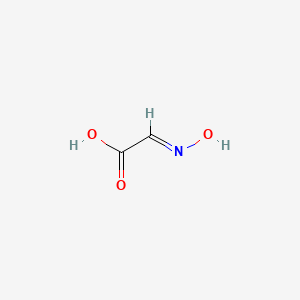

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hydroxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZUAIHRZUBBAJ-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Hydroxyiminoacetic Acid and Its Precursors

Established Synthetic Pathways for 2-Hydroxyiminoacetic Acid

Established methods for synthesizing this compound primarily include the reaction of a trihalogenated acetaldehyde (B116499) derivative with hydroxylamine (B1172632) hydrochloride and the hydrolysis of specific nitrile-containing precursors.

A prominent and widely documented method for preparing this compound involves the direct reaction of chloral (B1216628) hydrate (B1144303) with hydroxylamine hydrochloride. google.com This method is noted for its potential for high yields and a straightforward post-treatment process, making it suitable for large-scale industrial production. google.com The reaction proceeds by mixing the two primary reagents, typically in an aqueous solution, under controlled temperature and time to yield the desired product. google.com This approach avoids the use of glyoxylic acid, a precursor known for its instability and the presence of corrosive impurities like oxalic and glycolic acid. google.com

The efficiency and yield of the synthesis are highly dependent on the precise control of molar ratios and reaction temperature. Research indicates that an optimal molar ratio of hydroxylamine hydrochloride to chloral hydrate is between 0.98:1 and 1.2:1. google.com Temperatures for the reaction are generally maintained between 50°C and 80°C. One study demonstrated that using a molar ratio of 1.2 moles of hydroxylamine hydrochloride to 1 mole of chloral hydrate at 50°C resulted in a significantly high yield. google.com

| Molar Ratio (Hydroxylamine HCl : Chloral Hydrate) | Temperature (°C) | Reported Yield | Source |

|---|---|---|---|

| 0.95 : 1 | 50 | ~96% | google.com |

| 1 : 1 | 50 | ~99% | google.com |

| 1.02 : 1 | 70 | ~99% | google.com |

| 1.2 : 1 | 50 | >99% (crude) | google.com |

Reaction time is another critical parameter that influences the final product yield. The duration of the reaction is typically managed in conjunction with the temperature. Studies show that reaction times can range from 1 to 12 hours. google.com For instance, a reaction conducted at 70°C for 4 hours achieved a yield of approximately 99%, while a longer reaction time of 12 hours at a lower temperature of 45°C resulted in a lower yield of around 93%. google.com

| Reaction Time (hours) | Temperature (°C) | Approximate Yield | Source |

|---|---|---|---|

| 4 | 70 | 99% | google.com |

| 10 | 50 | 99% | google.com |

| 12 | 45 | 93% | google.com |

A significant advantage of the chloral hydrate method is its simplified workup procedure. google.com The post-reaction process typically involves concentrating the reaction mixture under reduced pressure (vacuum concentration) to remove the solvent, followed by drying. google.com This eliminates the need for more complex purification steps like extraction and recrystallization, which are often required when starting from glyoxylic acid. google.com The final product is typically obtained as white crystals after drying at temperatures between 50°C and 80°C. google.com Standard workup procedures in organic synthesis often involve a sequence of steps including extractions and washes to purify the desired product from reagents, catalysts, and side products. libretexts.org

An alternative established route to this compound is through the hydrolysis of cyanoxime derivatives. This method involves converting a precursor, such as a 2-cyano-2-(hydroxyimino)acetic acid ester, into the final acid product. The cyano group in these precursors increases their electrophilicity.

Reaction of Chloral Hydrate with Hydroxylamine Hydrochloride

Influence of Reaction Time on Yield

Advanced Synthetic Approaches

In addition to established pathways, research into advanced synthetic approaches aims to improve efficiency, safety, and scalability. For related compounds, modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored. smolecule.comacs.org Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of derivatives of ethyl 2-chloro-2-(hydroxyimino)acetate. smolecule.com

Continuous flow chemistry offers significant advantages for handling potentially hazardous or unstable intermediates, such as hydroxyiminoacetic acid itself. acs.org This approach allows for the "on-demand" generation and immediate use of reactive compounds, improving process safety and robustness on a large scale. acs.org For example, a continuous flow process has been developed for the synthesis and subsequent reaction of dibromoformaldoxime, which is generated from hydroxyiminoacetic acid. acs.org Another advanced strategy involves a two-step synthesis for related compounds like isonitrosoacetanilides, which starts with the acylation of an aniline (B41778) derivative followed by a reaction with hydroxylamine hydrochloride. researchgate.net These modern methodologies represent potential avenues for the optimized production of this compound and its derivatives.

Coupling Reactions with Amines using Activating Agents (e.g., HOBT, HATU, Diisopropylcarbodiimide)

The formation of an amide bond between this compound and various amines is a pivotal step in the synthesis of its derivatives. This transformation is frequently accomplished using a range of coupling agents that activate the carboxylic acid group, facilitating nucleophilic attack by the amine. Common activating agents include 1-Hydroxybenzotriazole (B26582) (HOBT), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and Diisopropylcarbodiimide (DIC).

These reagents are widely employed in peptide synthesis, and their principles are directly applicable to the amidation of this compound. uni-kiel.deorganic-chemistry.org The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate. For instance, carbodiimides like DIC react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of HOBT or its analogue HOAt mitigates these issues by converting the O-acylisourea into a more stable active ester, which then reacts with the amine to form the desired amide with higher yield and purity. uni-kiel.denih.gov HATU, an aminium-based coupling reagent, operates similarly by forming an active ester with the assistance of a base like diisopropylethylamine (DIPEA). uni-kiel.depeptide.com

In the synthesis of cephalosporin (B10832234) antibiotic intermediates, coupling reactions involving (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid (ATHA) with β-lactam cores are carried out using these activating agents. The choice of reagent can be critical; for example, HOAt-based reagents like HATU have been shown to be more effective than HOBt-based ones like HBTU in certain challenging cyclization reactions. uni-kiel.de

Solvent Effects on Coupling Efficiency

The choice of solvent plays a significant role in the efficiency of coupling reactions. Research indicates that polar aprotic solvents are particularly effective for these reactions. For the synthesis of this compound derivatives, dimethylformamide (DMF) is noted to enhance coupling efficiency. This is consistent with general observations in peptide and amide synthesis, where DMF and dichloromethane (B109758) (DCM) are common solvents. peptide.comorgsyn.org

The dielectric constant of the solvent can influence reaction kinetics and yields. In related C-O cross-coupling reactions of aldoximes, solvents like DMSO (dielectric constant: 46.7) and DMF (36.7) showed significantly higher yields compared to less polar solvents like THF (7.5). smolecule.com While specific to a different reaction, this highlights the general principle that solvent polarity is a critical parameter for optimization. In some protocols, a mixture of solvents, such as DCM/DMF (1:1), is used to balance solubility of the various reactants, including the coupling agent, acid, and amine salt. orgsyn.org

| Solvent | Dielectric Constant | Typical Application/Observation | Reference |

| Dimethylformamide (DMF) | 36.7 | Enhances coupling efficiency for this compound derivatives. | |

| Dichloromethane (DCM) | 9.1 | Commonly used for coupling reactions, sometimes in combination with DMF. | peptide.comorgsyn.org |

| Acetonitrile (CH₃CN) | 37.5 | Can provide excellent results in certain amidation protocols. | nih.gov |

| Tetrahydrofuran (THF) | 7.5 | May result in no reaction in some coupling systems. | smolecule.com |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Can provide high yields in related oxime coupling reactions. | smolecule.com |

Temperature and Reaction Time Optimization

Temperature and reaction time are critical parameters that must be carefully controlled to maximize yield and minimize side reactions. For many coupling reactions involving activating agents like EDC, the process is initiated at a low temperature (0 °C) to control the initial exothermic activation step and then allowed to warm to room temperature for the completion of the coupling. orgsyn.org This strategy helps to preserve the stereochemical integrity of sensitive substrates. orgsyn.org

The optimal temperature range can be narrow. For instance, in the synthesis of a related oxime, ethyl 2-cyano-2-(hydroxyimino)acetate, the ideal temperature is between 20–40°C. Temperatures above this range risk thermal decomposition of the product. Conversely, conducting reactions at 0°C can lead to a decrease in both conversion and selectivity in some oxidative coupling systems. scielo.br

Reaction times are also optimized to ensure complete conversion without promoting degradation or side-product formation. A study on oxidative coupling found that a 4-hour reaction time was optimal, as longer durations (e.g., 20 hours) led to reduced selectivity due to the formation of undesired products. scielo.br Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal endpoint. orgsyn.org

| Parameter | Condition | Rationale / Observation | Reference |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic activation step, minimizing side reactions and epimerization. | orgsyn.org |

| 20-40 °C | Optimal range for some oxime syntheses; higher temperatures risk thermal decomposition. | ||

| Reaction Time | 4 hours | Optimized time for an oxidative coupling; longer times decreased selectivity. | scielo.br |

| 10-60 minutes | Sufficient time for coupling with HBTU/HATU until the Kaiser test is negative in solid-phase synthesis. | peptide.com | |

| 14-15 hours | Typical overnight reaction time for batch synthesis in solution. | orgsyn.org |

Yield Enhancement Strategies for Hindered Amines

Coupling reactions involving sterically hindered or electron-deficient amines are often sluggish and result in low yields. Specific strategies are required to enhance the efficiency of these challenging transformations. One effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a catalytic amount (0.1 equivalents) of HOBt. nih.gov In a test case, this combination significantly improved the yield of a coupling with an electron-deficient amine to 72%, whereas using EDC with either HOBt or DMAP alone gave much lower yields. nih.gov The proposed mechanism suggests that DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that reacts more readily with the unreactive amine. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including this compound and its precursors. amt.ukumontreal.caresearchgate.net This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. thepharmamaster.comseqens.com

A continuous process has been specifically designed for the synthesis of this compound from glyoxylic acid and hydroxylamine. acs.org This was motivated by safety concerns, as the batch reaction is highly exothermic. In the flow setup, aqueous streams of the reactants are combined at a T-mixer and passed through a coil reactor, allowing for rapid and safe production. acs.org This method avoids the accumulation of large quantities of reactive materials and allows for superior control over reaction parameters. amt.ukacs.org

Safety Considerations and Temperature Control in Flow Systems

Safety is a paramount concern in chemical synthesis, and flow chemistry offers inherent advantages. The synthesis of this compound is a notable example; thermal analysis revealed an exothermic decomposition event with an onset temperature of approximately 124°C, indicating a potential for autocatalytic decomposition that could be problematic in a large-scale batch process. acs.org

Continuous flow reactors mitigate these risks through their high surface-area-to-volume ratio, which enables extremely efficient heat exchange. umontreal.carsc.org In the flow synthesis of this compound, a rapid temperature rise to 37°C was observed at the mixing point, even with a small reactor volume. acs.org This exotherm can be precisely monitored and managed in a flow system, preventing dangerous temperature escalations. acs.orgacs.org This level of temperature control allows for reactions to be performed under conditions that would be unsafe in batch reactors, ultimately leading to improved chemical selectivity and safer handling of hazardous processes. rsc.org

Productivity and Scalability in Flow Chemistry

Flow chemistry is exceptionally well-suited for large-scale manufacturing due to its enhanced productivity and straightforward scalability. amt.uk The continuous nature of the process eliminates the downtime associated with filling, heating, cooling, and cleaning large batch reactors, leading to higher throughput. seqens.com

For the synthesis of this compound, the optimized flow setup demonstrated a productivity of approximately 900 mmol h⁻¹, which translates to 21.6 moles per day or 80.1 grams per hour. acs.org This high level of productivity is achieved within a very small reactor volume (a 10 mL coil), highlighting the process intensification offered by flow technology. acs.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable industrial practices has propelled the adoption of green chemistry principles in the synthesis of chemical compounds, including this compound and its precursors. epitomejournals.com These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, environmentally benign solvents, efficient catalysts, and energy-efficient processes. epitomejournals.comejcmpr.com The application of these tenets seeks to improve the environmental footprint of synthetic routes, moving away from traditional methods that often rely on toxic reagents, harsh conditions, and generate significant waste. epitomejournals.comijprajournal.com

Electrochemical Synthesis from Renewable Feedstocks

A notable advancement in the green synthesis of this compound (also known as glyoxylic acid oxime) is its formation as a key intermediate in the electrochemical production of glycine (B1666218) from oxalic acid and nitrate (B79036). chemrxiv.orgrsc.org This method aligns with several green chemistry principles. Oxalic acid is considered a potential platform chemical that can be derived from renewable resources, including the electrochemical reduction of CO2. rsc.org

The process involves a tandem electrocatalytic reaction. Initially, oxalic acid is reduced to glyoxylic acid. Concurrently, nitrate is reduced to hydroxylamine. These two electrochemically generated precursors then couple in situ to form this compound, which is subsequently reduced to glycine. chemrxiv.orgrsc.org This electrochemical pathway offers a sustainable alternative to conventional chemical synthesis, which often involves high energy consumption and environmental pollution. chemrxiv.org The reaction is performed using a simple lead foil electrode, and for improved cost-effectiveness and simplified product separation, it can be carried out without a supporting electrolyte. rsc.org

Research has focused on optimizing this process to maximize efficiency. By staging the reaction—first maximizing the conversion of oxalic acid to glyoxylic acid before introducing nitrate for the coupling step—a significant increase in selectivity and conversion for the final glycine product was achieved. chemrxiv.orgrsc.org This strategy highlights an energy- and economically-efficient route for amino acid synthesis. chemrxiv.org

Table 1: Performance Data for Tandem Electrochemical Synthesis via this compound Intermediate

This table presents the performance metrics for the electrochemical synthesis of glycine, where this compound is a crucial intermediate. The data is based on a tandem process using a lead foil electrode.

| Metric | Value | Applied Current Density | Source |

| Maximum Glycine Faradaic Efficiency (FE) | 59% | -300 mA cm⁻² | chemrxiv.orgrsc.org |

| Glycine Partial Current Density | -232 mA cm⁻² | -400 mA cm⁻² | chemrxiv.orgrsc.org |

| Glycine Production Rate | 0.82 mmol h⁻¹ cm⁻² | -400 mA cm⁻² | chemrxiv.orgrsc.org |

Greener Solvents and Catalytic Systems

The choice of solvent is a critical factor in green chemistry, as solvents constitute a major portion of the mass in typical chemical production and contribute significantly to environmental impact. ijprajournal.comacs.org Traditional methods for synthesizing oximes often use toxic solvents like pyridine, which has known drawbacks including low yields and effluent pollution. ijprajournal.com

Recent research has explored several greener alternatives for oxime synthesis, which are applicable to this compound:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. A method for preparing this compound from chloral hydrate and hydroxylamine hydrochloride utilizes water as the reaction medium. google.com This process is noted for its simple post-treatment, which primarily involves desolventization and drying, achieving yields of over 95%. google.com

Solvent-Free Synthesis: Eliminating the solvent entirely represents a significant step in green synthesis. rsc.org A strategy for producing various oximes under solvent-free conditions has been developed using potassium fluoride (B91410) doped on an aluminum-based material (KF/ABM) as a reusable and environmentally benign catalyst. ijprajournal.com This approach provides excellent yields (80-96%) and simplifies product work-up. ijprajournal.com

Natural Acid Catalysts: An innovative approach involves replacing conventional acid catalysts with natural, biodegradable alternatives. ijprajournal.com Studies have demonstrated the use of aqueous extracts from Vitis lanata, Mangifera indica, and juice from Citrus limetta as natural acid catalysts for oximation, achieving high product yields (90–95%) in a short time frame. ijprajournal.com

Bio-Renewable Solvents: The development of solvents derived from renewable resources, such as Cyrene™, offers a safer and more sustainable alternative to petroleum-based dipolar aprotic solvents like N,N-Dimethylformamide (DMF). sigmaaldrich.comgreenrosechemistry.com While specific application to this compound synthesis is not detailed, the availability of such solvents provides a pathway for greening existing synthetic protocols. sigmaaldrich.com

Table 2: Comparison of Greener Catalytic Systems for Oxime Synthesis

This table summarizes various green catalytic approaches applicable to the synthesis of oximes, including this compound.

| Catalyst System | Solvent | Key Green Advantage(s) | Typical Yield | Source |

| Natural Acids (Citrus limetta juice, etc.) | Water | Renewable catalyst, non-toxic | 90-95% | ijprajournal.com |

| Oxalic Acid | Acetonitrile (CH3CN) | Catalyst-assisted reaction under reflux | 90-95% | ijprajournal.com |

| KF/ABM | Solvent-free | Reusable catalyst, no solvent waste | 80-96% | ijprajournal.com |

Biocatalysis and Green Precursor Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. magtech.com.cn Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, thus minimizing environmental impact. magtech.com.cnwisc.edu While direct biocatalytic routes to this compound are not extensively documented, green strategies for its precursors are available.

Glyoxylic acid is a direct precursor to this compound via oximation. google.com A green method for synthesizing a derivative, 2-furylglyoxylic acid, has been reported, which can serve as a model. This process uses a recyclable Y-type zeolite molecular sieve for the initial reaction and tricobalt tetroxide as a recoverable catalyst for the subsequent oxidation step. google.com Crucially, it uses oxygen as the oxidant, which is environmentally friendly and results in a high-purity product (>99%) with a yield exceeding 90%. google.com The use of cheap, readily available starting materials like chloroacetic acid further enhances the green credentials of this approach. google.com The principles from this synthesis, particularly the use of heterogeneous, recyclable catalysts and a benign oxidant, are directly applicable to the greener production of other glyoxylic acid derivatives and, by extension, this compound.

Chemical Reactivity and Transformation Pathways of 2 Hydroxyiminoacetic Acid

Oxidation Reactions

The oxidation of 2-hydroxyiminoacetic acid targets the hydroxyimino group, leading to the formation of various oxidized products. The specific outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions.

Formation of Oxo Compounds

Oxidation of this compound can yield the corresponding oxo compounds. Specifically, the hydroxyimino group (-C=N-OH) can be converted into a carbonyl group (-C=O), a transformation that is a key step in various synthetic pathways. The oxidation can also lead to the formation of nitroso or nitro derivatives. smolecule.com

Oxidizing Agents and Reaction Conditions

A range of oxidizing agents can be employed to effect the transformation of this compound. The choice of reagent and the conditions under which the reaction is performed are critical for achieving the desired product with high yield and selectivity.

Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate. smolecule.com The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to prevent over-oxidation or the formation of undesired byproducts. For instance, the oxidation of related oxime compounds has been studied under various conditions to optimize the yield of the desired carbonyl compounds.

| Oxidizing Agent | Typical Reaction Conditions | Resulting Product(s) |

| Hydrogen Peroxide | Varies depending on substrate and desired product. smolecule.com | Oxo compounds, Nitroso/Nitro derivatives smolecule.com |

| Potassium Permanganate | Varies depending on substrate and desired product. | Oxo compounds |

Reduction Reactions

Reduction reactions of this compound primarily involve the conversion of the hydroxyimino group into an amino group. This transformation is a fundamental method for the synthesis of amino acids and their derivatives.

Conversion to Amino Groups

The reduction of the hydroxyimino group (-C=N-OH) in this compound yields a primary amino group (-CH-NH2). smolecule.com This conversion is a valuable tool in organic synthesis, providing a route to α-amino acids, which are the building blocks of proteins and have significant biological and pharmaceutical importance.

Reducing Agents and Reaction Conditions

Various reducing agents can be utilized to convert the hydroxyimino group to an amino group. The selection of the appropriate reducing agent and reaction conditions is crucial for achieving an efficient and clean conversion.

Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The reaction is typically carried out in a suitable solvent and under controlled temperature to manage the reactivity of the reducing agent and to minimize side reactions.

| Reducing Agent | Typical Reaction Conditions | Resulting Product(s) |

| Sodium Borohydride | Varies depending on substrate. smolecule.com | Aminoacetic acid derivatives |

| Lithium Aluminum hydride | Varies depending on substrate. | Aminoacetic acid derivatives |

Substitution Reactions

This compound and its derivatives can also undergo substitution reactions. These reactions allow for the introduction of various functional groups, further expanding the synthetic utility of this compound. smolecule.com For instance, in derivatives like ethyl 2-chloro-2-(hydroxyimino)acetate, the chloro group can be displaced by a variety of nucleophiles. smolecule.com This allows for the synthesis of a wide array of substituted oxime derivatives. Additionally, the amino group in related compounds can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Halogenation and Introduction of Halogenated Moieties

This compound and its ester derivatives can undergo halogenation at the α-carbon, a reaction that introduces a halogen atom, significantly altering the molecule's reactivity. This transformation is a key step in the synthesis of various valuable chemical intermediates.

The halogenation of compounds with α-hydrogens, like this compound, can proceed under either acidic or basic conditions. libretexts.org In acidic conditions, the reaction typically involves the formation of an enol intermediate which then reacts with the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org The rate of this acid-catalyzed halogenation is dependent on the concentration of the substrate and the acid, but not the halogen itself. libretexts.org

A prominent example is the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate from the corresponding this compound ester. smolecule.comcymitquimica.com This chloro-substituted derivative is a versatile precursor in organic synthesis. smolecule.comarborpharmchem.com For instance, it can be synthesized from glycine (B1666218) ethyl ester hydrochloride through a reaction with sodium nitrite (B80452) and hydrochloric acid, achieving a yield of approximately 76%. smolecule.comchemicalbook.com

Another significant halogenation reaction is the dibromination of this compound to form dibromoformaldoxime (DBFO). acs.org This reaction can be carried out using reagents like N-bromosuccinimide (NBS) or bromine. acs.org The reaction conditions, particularly pH, are crucial for the successful synthesis of DBFO. The reaction is slow below pH 1.5, proceeds rapidly in a dose-controlled manner between pH 2 and 4, and at a pH above 5, the product can undergo further elimination to form a nitrile oxide. acs.org Due to the exothermic nature and potential hazards of the batch reaction, continuous flow chemistry has been developed as a safer and more reproducible method for this transformation. acs.org

Table 1: Examples of Halogenation Reactions

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

| Glycine ethyl ester hydrochloride | HCl, NaNO₂ | Ethyl 2-chloro-2-(hydroxyimino)acetate | 76% | smolecule.comchemicalbook.com |

| This compound | Bromine or NBS | Dibromoformaldoxime (DBFO) | 76% (with Br₂) | acs.org |

Alkylation and Acylation of the Hydroxyimino Group

The hydroxyimino group of this compound and its derivatives presents a site for both alkylation and acylation, leading to the formation of oxime ethers and esters, respectively. These reactions are fundamental in modifying the compound's properties and for the synthesis of more complex molecules, including α-amino acids.

Alkylation: Alkylation typically occurs at the oxygen atom of the hydroxyimino group. Research has demonstrated the indium-mediated alkylation of a camphorsultam derivative of glyoxylic oxime ether in aqueous media. rsc.orgrsc.org This method allows for the synthesis of various enantiomerically pure α-amino acid derivatives with high diastereoselectivity. rsc.orgrsc.org The reaction can be initiated by radicals, with triethylborane (B153662) also being an effective initiator for alkyl radical addition in organic solvents. rsc.orgacs.org

The reactivity of glyoxylic oxime ether towards nucleophilic carbon radicals is enhanced by the electron-withdrawing substituent on the neighboring carbon, allowing the reaction to proceed smoothly even at low temperatures like -78 °C. acs.org

Acylation: Chemoselective O-acylation of hydroxyamino acids, including derivatives of this compound, can be achieved under acidic conditions. beilstein-journals.org A widely applicable method involves treating the hydroxyamino acid with an acyl chloride in trifluoroacetic acid (CF₃COOH) at room temperature. beilstein-journals.org This approach is effective because the non-competitive nucleophilic character of the solvent prevents the need for a large excess of the acylating reagent. beilstein-journals.org

Nucleophilic and Condensation Reactions

The carbonyl and oxime functionalities of this compound and its derivatives make them susceptible to a variety of nucleophilic and condensation reactions. These reactions are pivotal for building more complex molecular architectures.

The chloro-substituted derivative, ethyl 2-chloro-2-(hydroxyimino)acetate, is particularly reactive towards nucleophiles. cymitquimica.comsmolecule.com The chlorine atom can be displaced by various nucleophiles, leading to a wide range of derivatives. cymitquimica.comsmolecule.com

Condensation reactions are also a hallmark of this compound class. This compound can react with hydroxylamine (B1172632), which is a key step in a tandem electrocatalytic process for glycine synthesis from oxalic acid and nitrate (B79036). rsc.orgchemrxiv.org In this process, glyoxylic acid (formed from oxalic acid reduction) condenses with hydroxylamine (from nitrate reduction) to form this compound (glyoxylic acid oxime), which is then further reduced to glycine. rsc.orgchemrxiv.org This condensation is observed to occur readily across a range of conditions. rsc.orgchemrxiv.org

Furthermore, this compound and its esters can undergo condensation with amines and other nucleophiles to form more complex molecules, including various heterocyclic compounds. smolecule.comresearchgate.netatamankimya.com For example, condensation reactions with N-substituted hydroxylamines can yield imine derivatives. researchgate.net The potassium salt of cyano-2-(hydroxyimino)acetic acid ethyl ester is noted for its ability to participate in nucleophilic reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Table 2: Examples of Nucleophilic and Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Significance | Reference(s) |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Various Nucleophiles | Substituted derivatives | Synthesis of diverse organic compounds | cymitquimica.comsmolecule.com |

| Glyoxylic acid | Hydroxylamine | This compound | Intermediate in glycine synthesis | rsc.orgchemrxiv.org |

| N-substituted hydroxylamines | Glyoxylic acid | Imine derivatives | Synthesis of novel organic compounds | researchgate.net |

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

This compound derivatives serve as precursors for the in-situ generation of nitrile oxides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. smolecule.comacs.org This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are prevalent in many biologically active molecules. smolecule.combeilstein-journals.orgnih.govresearchgate.net

Ethyl 2-chloro-2-(hydroxyimino)acetate, when treated with a mild base like sodium bicarbonate, generates ethoxycarbonylformonitrile oxide in situ. smolecule.comsigmaaldrich.com This nitrile oxide can then be trapped by a dipolarophile, such as an alkene or alkyne, to form the corresponding cycloadduct. smolecule.comsigmaaldrich.com For example, the reaction with alkenes leads to the formation of isoxazolines. smolecule.comsmolecule.com

Similarly, dibromoformaldoxime, derived from the dibromination of this compound, can undergo HBr elimination at pH values above 5 to generate a bromo-substituted nitrile oxide. acs.org In the absence of a trapping agent, this nitrile oxide can lead to byproduct formation, but in the presence of an alkene, it participates in a [3+2] cycloaddition to yield 3-bromoisoxazolines. acs.org A variety of electron-rich and electron-poor styrenes, as well as aliphatic alkenes, have been shown to react successfully. acs.org

The generation of nitrile oxides can also be achieved through the oxidation of oximes. beilstein-journals.orgorganic-chemistry.org Reagents like tert-butyl hypoiodite (B1233010) (t-BuOI) have been used to generate nitrile oxides from various oximes for subsequent cycloaddition reactions under mild conditions. organic-chemistry.org

These 1,3-dipolar cycloaddition reactions are highly valued for their ability to create complex cyclic structures with good regio- and stereoselectivity. researchgate.netnih.govmdpi.com

Derivatization and Analog Synthesis of 2 Hydroxyiminoacetic Acid

Synthesis of 2-Hydroxyiminoacetic Acid Esters (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate)

Esters of this compound, particularly halogenated variants like ethyl 2-chloro-2-(hydroxyimino)acetate, are valuable synthetic intermediates. Their preparation typically involves the introduction of an oxime functional group onto a suitable precursor, leading to compounds that can be further elaborated into more complex molecular architectures.

The synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate involves the formation of an oxime group, a key reactive moiety. ontosight.ai This transformation is commonly achieved through the reaction of a precursor with a nitrosating agent. One established method starts from glycine (B1666218) ethyl ester hydrochloride, which is treated with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (around 0°C) to yield the desired product. smolecule.comchemicalbook.comsmolecule.com An alternative route involves the direct oximation of ethyl chloroacetate (B1199739) using hydroxylamine (B1172632). smolecule.com The reaction of chloroacetic acid derivatives with sodium nitrite under specific conditions is also a reported method for its synthesis. smolecule.com The resulting compound, ethyl 2-chloro-2-(hydroxyimino)acetate, is a solid with a melting point between 70-76°C. sigmaaldrich.com

Table 1: Synthesis Methods for Ethyl 2-chloro-2-(hydroxyimino)acetate

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Glycine ethyl ester hydrochloride | Sodium nitrite, Hydrochloric acid | Water, 0°C | 76% | smolecule.comchemicalbook.com |

| Ethyl chloroacetate | Hydroxylamine | Not specified | - | smolecule.com |

| Chloroacetic acid derivatives | Sodium nitrite | Specific conditions | - | smolecule.com |

Ethyl 2-chloro-2-(hydroxyimino)acetate is a significant building block in the synthesis of various heterocyclic compounds. smolecule.com The presence of the chloro and hydroxyimino groups allows for diverse chemical transformations. ontosight.ai It serves as a precursor for generating ethoxycarbonylformonitrile oxide when treated with a mild base like sodium bicarbonate. sigmaaldrich.comchemicalbook.com This reactive intermediate can then participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form complex cyclic structures, including five-membered isoxazoline (B3343090) rings. smolecule.comnih.gov

Furthermore, ethyl 2-chloro-2-(hydroxyimino)acetate is utilized in the preparation of N-aziridinyloximes. These intermediates, upon treatment with scandium triflate, undergo rearrangement to form dihydro-oxadiazines. smolecule.comsigmaaldrich.comchemicalbook.com The versatility of this ester extends to its use as a starting material for other heterocyclic systems like pyrazoles, oxazoles, and thiazoles, which are core structures in many biologically active molecules. smolecule.com

Formation of Oxime Functionality

Synthesis of Cyano-Substituted Derivatives (e.g., 2-Cyano-2-(hydroxyimino)acetic Acid)

The introduction of a cyano group to the this compound framework results in derivatives with distinct chemical properties, particularly in their ability to coordinate with metal ions. These compounds are synthesized through multi-step processes involving oximation, hydrolysis, and sometimes thionation.

The synthesis of 2-cyano-2-(hydroxyimino)acetic acid typically begins with the corresponding ester, such as the methyl or ethyl ester. researchgate.netu-szeged.hu Ethyl 2-cyano-2-(hydroxyimino)acetate (also known as Oxyma) can be prepared by reacting ethyl cyanoacetate (B8463686) with sodium nitrite in the presence of an acid like acetic acid or phosphoric acid followed by hydrochloric acid. chemicalbook.comprepchem.com The resulting ester can then be hydrolyzed to yield the free acid, 2-cyano-2-(hydroxyimino)acetic acid. u-szeged.hu One method for hydrolysis involves basic conditions, for instance, using solid potassium hydroxide (B78521) in methanol (B129727) at 40°C. u-szeged.hu

Further derivatization can be achieved through thionation. For example, 2-cyano-2-(hydroxyimino)dithioacetic acid has been prepared from 2-cyano-2-(hydroxyimino)acetic acid. researchgate.netu-szeged.hu This reaction involves using a thionating agent, with phosphorus pentasulfide (P₄S₁₀) in refluxing toluene (B28343) being an effective choice. researchgate.netu-szeged.hu

Table 2: Synthesis of 2-Cyano-2-(hydroxyimino)acetic Acid and Derivatives

| Starting Material | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl cyanoacetate | Oximation | Sodium nitrite, Acetic acid | Ethyl 2-cyano-2-(hydroxyimino)acetate | prepchem.com |

| Methyl 2-cyano-2-(hydroxyimino)acetate | Hydrolysis | Basic hydrolysis (e.g., KOH, methanol, 40°C) | 2-Cyano-2-(hydroxyimino)acetic acid | u-szeged.hu |

| 2-Cyano-2-(hydroxyimino)acetic acid | Thionation | P₄S₁₀, Toluene, reflux | 2-Cyano-2-(hydroxyimino)dithioacetic acid | u-szeged.hu |

2-Cyano-2-(hydroxyimino)acetic acid and its derivatives are effective chelating ligands for various metal ions. researchgate.netnih.govgoogle.com The presence of the oxime nitrogen, carboxylic oxygen, and nitrile nitrogen atoms allows for multiple coordination modes. nih.gov Studies have shown that 2-cyano-2-(hydroxyimino)acetic acid acts as a bidentate ligand, chelating metal ions such as copper(II) and nickel(II) through the oxime nitrogen and a carboxyl oxygen atom to form stable trans-bis-complexes. researchgate.netvulcanchem.com In some heterometallic complexes, such as with copper(II) and potassium, the ligand is doubly deprotonated and coordinates to the copper ion through both the oxime nitrogen and carboxylate oxygen atoms, while also interacting with potassium ions via the carboxylate and oxime oxygens and the nitrile nitrogen. nih.gov The cyano group enhances the ability of these molecules to form coordination complexes with transition metals.

Hydrolysis and Thionation Routes

Synthesis of Thiazole-Containing Derivatives (e.g., (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid)

Thiazole-containing derivatives of this compound are of significant importance, particularly in medicinal chemistry. The compound (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a crucial intermediate in the synthesis of several third-generation cephalosporin (B10832234) antibiotics, such as cefdinir. The specific (Z)-stereochemistry of the hydroxyimino group is critical for the antibacterial efficacy of the final antibiotic, as it enhances stability against enzymatic degradation by β-lactamases.

The synthesis of this class of compounds often involves a multi-step sequence. A common strategy is the Hantzsch thiazole (B1198619) synthesis, where a halogenated carbonyl compound reacts with a thioamide. For instance, a 4-haloacetoacetic ester can first be oximized to produce a chloro-hydroxyimino ester intermediate. google.com This intermediate, without being isolated, is then reacted directly with thiourea (B124793) to construct the 2-aminothiazole (B372263) ring, yielding 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic ester. google.com Subsequent hydrolysis of the ester group provides the final acid. An alternative approach involves a sequence starting from tert-butyl acetoacetate, which undergoes oximation, halogenation, protection of the resulting acid, formation of the aminothiazole ring with thiourea, and finally, deprotection to yield the target molecule. researchgate.net

Structural Modifications and their Impact on Biological Activity

Structural modifications of this compound have a profound impact on its biological activity. The introduction of different functional groups can influence the compound's ability to interact with biological targets. For instance, the synthesis of various N-substituted 2-hydroxyiminoacetamides has been a key area of research. core.ac.uk The introduction of a phenyl ring into the structure of these amides is thought to enhance their stabilization and improve the geometry of the oxime group's access to the active site of enzymes like acetylcholinesterase (AChE). core.ac.uk

Furthermore, the addition of a cyano group to the this compound structure increases its electrophilicity, making it more reactive in nucleophilic additions. This modification is particularly relevant in the synthesis of precursors for nitrile-containing pharmaceuticals. The biological activity of these derivatives is often evaluated through their antimicrobial properties, with some showing effective inhibition rates against various pathogens.

Synthesis of N-Substituted 2-Hydroxyiminoacetamides

The synthesis of N-substituted 2-hydroxyiminoacetamides is a critical area of investigation, particularly in the development of potential reactivators for inhibited enzymes like acetylcholinesterase (AChE). core.ac.ukresearchgate.net

Amidation Reactions and Coupling Reagents

The formation of the amide bond in N-substituted 2-hydroxyiminoacetamides is typically achieved through amidation reactions. core.ac.ukresearchgate.net These reactions involve the coupling of this compound with a suitable amine. A variety of coupling reagents can be employed to facilitate this process.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govpeptide.com Phosphonium and aminium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and can minimize racemization. peptide.comhepatochem.com Research has shown that BOP-catalyzed amidation of hydroxyiminoacetic acid with specific amines is an effective method. researchgate.netresearchgate.net More recent developments have introduced novel coupling reagents derived from OxymaPure, which are considered more environmentally friendly and safer alternatives to traditional benzotriazole-based reagents. gyrosproteintechnologies.com

Table 1: Common Coupling Reagents for Amidation Reactions

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, can cause racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, does not react with free amino groups. hepatochem.com | |

| Aminium Salts | HBTU, TBTU, HATU | HOBt | Fast reaction times, minimal racemization. peptide.comhepatochem.com |

| Oxime-Derived | OxymaPure, Oxyma-B | Safer, environmentally friendly alternatives. gyrosproteintechnologies.com |

Introduction of Additional Binding Moieties

To enhance the interaction of N-substituted 2-hydroxyiminoacetamides with their biological targets, researchers have focused on introducing additional binding moieties. researchgate.netresearchgate.net This strategy aims to create compounds that can engage in multiple points of contact with the target enzyme, potentially leading to a "triple-binding mode" of interaction. researchgate.net

An azide (B81097) group, for example, can be introduced into the N-substituent. researchgate.netresearchgate.net This azide can then be used in copper-catalyzed azide-alkyne cycloaddition reactions to attach more complex, functionalized heterocycles. researchgate.netresearchgate.net These additional moieties are designed to interact with peripheral binding sites on the target enzyme, thereby stabilizing the compound in a productive binding orientation. portlandpress.com For instance, a benzyl (B1604629) ring can be introduced to interact with the choline-binding region of AChE. portlandpress.com

Stereoselective Synthesis of (Z)- and (E)-Isomers

The oxime group of this compound can exist as two geometric isomers, (Z) and (E). The stereochemistry of this group is crucial as it significantly influences the compound's biological activity.

Control of Stereochemistry in Reaction Conditions

Controlling the stereochemical outcome of the synthesis of this compound derivatives is a significant challenge in organic synthesis. rijournals.com The formation of either the (Z)- or (E)-isomer can often be directed by carefully controlling the reaction conditions. organic-chemistry.org

For the synthesis of oximes in general, factors such as the choice of solvent, temperature, and the presence of specific catalysts can favor the formation of one isomer over the other. organic-chemistry.orgresearchgate.net For example, in the synthesis of nitro alkenes, performing the reaction in toluene at reflux can favor the (E)-isomer, while conducting it in dichloromethane (B109758) at room temperature can yield the (Z)-isomer. organic-chemistry.org The use of molecular sieves has also been shown to be crucial in controlling stereoselectivity in some reactions. organic-chemistry.org

In the context of this compound derivatives, the (Z)-isomer is often the more desired configuration for certain biological applications, such as in cephalosporin antibiotics where it enhances stability. Specific synthetic methods have been developed to selectively produce the (Z)-isomer, such as the hydrolysis of 2-cyano-2-(hydroxyimino)acetic acid methyl ester under controlled basic conditions. The isomerization of a mixture of (E) and (Z) isomers to enrich the desired isomer is another strategy that can be employed, sometimes utilizing acid catalysis. google.com

Coordination Chemistry and Metal Complexation of 2 Hydroxyiminoacetic Acid and Its Derivatives

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Palladium(II))

2-Hydroxyiminoacetic acid and its analogues, such as 2-cyano-2-(hydroxyimino)acetic acid, are effective chelating agents for transition metal ions like Copper(II), Nickel(II), and Palladium(II). rsc.orgnih.gov The presence of both a hydroxyimino group and a carboxylic acid group allows for the formation of stable metal complexes.

Stoichiometry and Stability of Metal Complexes

The stoichiometry of the metal complexes formed with this compound derivatives can vary. For instance, studies on the copper(II) complexes with 2-cyano-2-(hydroxyimino)acetic acid indicate the formation of both monomeric species, such as CuHL₂ and CuL₂, and various dimeric species. missouristate.edu Nickel(II) ions, on the other hand, tend to form only monomeric complex species, including NiHL₂, NiL₂, and NiH₋₁L₂. missouristate.edu

The stability of these complexes is a key area of investigation. Potentiometric studies have been employed to determine the stability constants of these complexes. For example, a potentiometric study of this compound with Cu(II) ions showed a log stability constant of approximately 5.0. The stability of these complexes can be influenced by the specific derivative of this compound used. For instance, complexes of 2-(hydroxyimino)propanoic acid have been found to be more stable than those of 2-cyano-2-(hydroxyimino)acetic acid, which is attributed to the lower basicity of the latter. missouristate.edu

| Metal Ion | Complex Stoichiometry (M:L) | log β |

|---|---|---|

| Cu²⁺ | 1:1 | 8.2 ± 0.1 |

| Ni²⁺ | 1:2 | 15.6 ± 0.2 |

| Co²⁺ | 1:1 | 6.8 ± 0.1 |

Ligand Binding Modes (e.g., Bidentate Chelation through Oxime Nitrogen and Carboxyl Oxygen)

The primary binding mode for this compound and its derivatives involves bidentate chelation. The ligand coordinates to the metal ion through the nitrogen atom of the oxime group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. researchgate.netucj.org.ua This mode of coordination has been confirmed through various spectroscopic and theoretical studies. In the case of 2-cyano-2-(hydroxyimino)acetic acid, the ligand acts as a bidentate chelator, binding copper and nickel ions through the oxime nitrogen and carboxyl oxygen atoms to form trans bis-complexes. researchgate.net

Formation of Monomeric and Dimeric Complexes

Both monomeric and dimeric complexes can be formed, particularly with copper(II) ions. missouristate.edu Potentiometric and spectroscopic data have provided evidence for the formation of dimeric complexes with Cu²⁺ ions, and X-ray crystallography has confirmed the existence of these dimers. rsc.org The deprotonation of the oxime group is a key factor that facilitates the formation of dimeric species. missouristate.edu These dimeric structures are particularly dominant at pH levels above 3.5, while monomeric species are more prevalent at lower pH values. missouristate.edu In contrast, nickel(II) ions typically form monomeric complexes with distorted octahedral geometry. missouristate.edu

Interaction with Alkali Metal Ions (e.g., Sodium(I))

This compound and its derivatives also interact with alkali metal ions. Studies on the sodium(I) salt of 2-cyano-2-(hydroxyimino)acetic acid have shown that two sodium ions are bonded to the deprotonated oximic and carboxylic groups. researchgate.net The interaction of alkali metals with these ligands is an area of ongoing research, with studies exploring the synthesis and characterization of these complexes. researchgate.net

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are used to characterize the metal complexes of this compound. Infrared (IR) and Raman spectroscopy are used to identify the coordination sites of the ligand. researchgate.net For example, in the complexes of 2-cyano-2-(hydroxyimino)acetic acid with Ni(II) and Cu(II), the IR spectra confirm the bidentate coordination through the oxime nitrogen and carboxyl oxygen. researchgate.net

UV-Visible spectroscopy provides insights into the geometry of the complexes. For instance, copper(II) complexes with derivatives of (Z)-2-hydroxyiminoacetic acid often exhibit distorted octahedral geometries, as indicated by their UV-Vis spectra, which show a λₘₐₓ of around 650 nm. vulcanchem.com Nickel(II) complexes, in contrast, may adopt square-planar configurations. vulcanchem.com

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying copper(II) complexes and has been used to support the formation of dimeric species. missouristate.edu The reduction in the intensity of EPR signals is indicative of the formation of these dimers. missouristate.edu

| Metal Complex | Spectroscopic Technique | Key Findings |

|---|---|---|

| Copper(II) Complexes | UV-Vis | λₘₐₓ ≈ 650 nm (ε = 120 M⁻¹cm⁻¹), indicative of distorted octahedral geometry. vulcanchem.com |

| Nickel(II) Complexes | UV-Vis | Ligand field parameters (10Dq ≈ 12,000 cm⁻¹) suggest strong-field ligands and square-planar configurations. vulcanchem.com |

Theoretical Investigations of Metal-Ligand Bonding

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the metal-ligand bonding in these complexes. researchgate.net These computational methods allow for the calculation of equilibrium geometries, atomic charges, and vibrational frequencies, which can be compared with experimental data. researchgate.net For the sodium(I), nickel(II), and copper(II) complexes of 2-cyano-2-(hydroxyimino)acetic acid, DFT calculations using the B3LYP functional have been performed to propose molecular structures in the solid state. researchgate.net These theoretical investigations corroborate the experimental findings, confirming the bidentate chelation of the ligand and providing deeper insights into the nature of the metal-ligand interactions. researchgate.net

Influence of Complexation on Biological Activity

The formation of metal complexes with this compound and its derivatives is a significant area of research, not only for understanding their coordination chemistry but also for the profound impact complexation has on their biological activity. The process of chelation, where a metal ion binds to the organic ligand, can dramatically alter the physicochemical properties of the ligand, such as its polarity, lipophilicity, and electronic charge distribution. These alterations are often responsible for an enhancement of the molecule's biological potency.

A key theoretical framework for this phenomenon is Tweedy's chelation theory. This theory posits that when a metal ion coordinates with a ligand, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This charge delocalization increases the lipophilic nature of the entire complex. scirp.orgresearchgate.net An increase in lipophilicity allows the complex to more readily permeate through the lipid layers of microbial cell membranes, thereby increasing its bioavailability and efficacy at the target site within the cell. researchgate.netnih.gov

Research has consistently shown that metal complexes of ligands structurally related to this compound, particularly Schiff bases derived from 2-aminothiazole (B372263), exhibit enhanced antimicrobial activity compared to the free ligands. nih.govveterinaria.orgmdpi.com The aminothiazole moiety is a crucial component of many cephalosporin (B10832234) antibiotics, and its derivatives, like (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, are important intermediates in their synthesis.

The influence of the metal ion itself is also a critical factor, with different metals conferring varying degrees of activity. For instance, studies on Schiff base complexes containing the 2-aminothiazole group have demonstrated that the type of metal ion (e.g., Ni(II), Cu(II), Cd(II), Co(II)) dictates the extent of antimicrobial enhancement. veterinaria.orgmdpi.com In one study, a Ni(II) complex showed potent activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. mdpi.com Another study found that a cadmium complex was more active than its nickel and copper counterparts. mdpi.com This variability highlights the intricate relationship between the ligand structure, the coordinated metal ion, and the target microorganism.

Antimicrobial Activity Data

The enhanced biological action of these metal complexes has been quantified in several studies. The data often reveals a significant decrease in the Minimum Inhibitory Concentration (MIC) for the metal complexes compared to the free ligand, indicating higher potency.

For example, the antimicrobial activity of a Schiff base ligand containing 2-aminothiazole (EVL₁) and its metal complexes was evaluated against various bacterial and fungal strains. The results, summarized below, show a marked improvement in activity upon complexation, particularly for the metal complexes MV₁ and MV₅.

| Compound | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) | A. terreus (MIC µg/mL) |

|---|---|---|---|---|

| EVL₁ (Ligand) | 3.12 | >50 | 3.12 | 3.12 |

| MV₁ (Complex) | 3.12 | 3.12 | 1.56 | 3.12 |

| MV₅ (Complex) | >50 | >50 | 1.56 | >50 |

| Cefadroxil (Standard) | 1.56 | 3.12 | - | - |

| Fluconazole (Standard) | - | - | 6.25 | 6.25 |

Table 1: Comparative MIC values of a 2-aminothiazole Schiff base ligand and its metal complexes. veterinaria.org (Data extracted and compiled from source).

Similarly, another study investigated Schiff base ligands derived from isatin (B1672199) and aminothiazole, complexed with various transition metals. The antibacterial activity was tested against Gram-positive and Gram-negative bacteria, with the metal complexes generally showing greater zones of inhibition than the free ligands.

| Compound | Gram-Positive Bacteria (Inhibition Zone in mm) | Gram-Negative Bacteria (Inhibition Zone in mm) | ||

|---|---|---|---|---|

| S. aureus | B. subtilis | E. coli | S. typhimurium | |

| Ligand (Z₁) | 14 | 15 | 11 | 13 |

| VO(IV) Complex | 18 | 19 | 15 | 16 |

| Cr(III) Complex | 17 | 18 | 14 | 15 |

| Fe(II) Complex | 16 | 17 | 13 | 14 |

| Co(II) Complex | 20 | 22 | 17 | 19 |

| Ni(II) Complex | 21 | 23 | 18 | 20 |

| Cu(II) Complex | 23 | 25 | 20 | 22 |

| Zn(II) Complex | 19 | 21 | 16 | 18 |

Table 2: Antibacterial activity of an aminothiazole-derived Schiff base ligand (Z₁) and its transition metal complexes. nih.gov (Data extracted and compiled from source).

Antioxidant Activity

Beyond antimicrobial effects, complexation can also enhance the antioxidant properties of this compound derivatives. The ability of a compound to scavenge free radicals is a crucial aspect of its potential therapeutic value. Studies on metal complexes of aminothiazole-containing Schiff bases have shown that the complexes often exhibit superior antioxidant activity compared to the uncomplexed ligands. veterinaria.org For example, the complex MV₁ demonstrated excellent antioxidant activity with an IC₅₀ value of 46.56, indicating potent radical scavenging capability. veterinaria.org This enhancement is believed to be due to the metal center's ability to participate in redox reactions, thereby stabilizing the radical species more effectively.

Biological and Biochemical Interactions of 2 Hydroxyiminoacetic Acid and Its Derivatives

Antimicrobial Activity

2-Hydroxyiminoacetic acid, also known as glyoxylic acid oxime, and its derivatives have garnered attention for their potential as antimicrobial agents. The presence of the hydroxyimino functional group is a key contributor to their biological activities.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has shown significant antibacterial activity by disrupting the integrity of the bacterial cell wall. The mechanism of action for some derivatives is believed to involve the inhibition of bacterial cell wall synthesis, targeting enzymes like transpeptidases and carboxypeptidases, which is a mode of action similar to that of beta-lactam antibiotics.

Research has indicated that this compound itself exhibits moderate antibacterial activity. One study found its minimum inhibitory concentration (MIC) to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. Another derivative, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, showed MIC values of 10 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli. Generally, Gram-negative bacteria like E. coli may show less susceptibility due to their outer membrane. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | Staphylococcus aureus | 10 |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | Escherichia coli | 15 |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | Pseudomonas aeruginosa | 20 |

Antifungal Properties

In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Some studies have noted that the mechanisms of action against fungal pathogens may be similar to those against bacteria. For example, certain derivatives have demonstrated effective inhibition rates against fungal pathogens like Botrytis cinerea and Fusarium graminearum. The amino acid derivative 2-hydroxyisocaproic acid, while not a direct derivative of this compound, has shown broad antifungal activity against Candida and Aspergillus species, highlighting the potential of related chemical structures. nih.gov

| Compound Derivative ID | Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| 10a | Botrytis cinerea | 84.4 | 14.44 |

| 10b | Fusarium graminearum | 80.8 | N/A |

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial efficacy of this compound derivatives is closely linked to their molecular structure. The (Z)-isomer of these compounds is often crucial for enhanced antibacterial activity, as it can stabilize the β-lactam ring in cephalosporin (B10832234) antibiotics against enzymatic degradation.

Key structural modifications that influence antimicrobial activity include:

Substituents on the thiazole (B1198619) ring: These can modulate the penetration of the compound into Gram-negative bacteria.

Methoxyimino derivatives: These tend to have higher lipophilicity, which can enhance their penetration into bacterial cells and improve efficacy against resistant strains.

Hydroxyimino analogs: While less lipophilic, they often show greater resistance to enzymatic hydrolysis.

Fatty amine chain length: In related lipopeptide conjugates, the length of a fatty amine chain can significantly impact antibacterial activity. frontiersin.org

Anticancer Potential

Preliminary studies have suggested that this compound and its derivatives may possess anticancer properties. The hydroxyimino group is believed to be a key player in this biological activity.

Inhibition of Cancer Cell Line Viability

Research has shown that derivatives of this compound can inhibit the growth and viability of various cancer cell lines. For instance, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has demonstrated cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. One study on human breast cancer cell lines indicated that treatment with a this compound compound led to a significant reduction in cell viability, with an IC50 value around 25 µM. It is thought that these compounds may interfere with cell cycle regulation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | MCF-7 (Breast Cancer) | 5.0 |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | HeLa (Cervical Cancer) | N/A |

| This compound Compound | Human Breast Cancer | ~25 |

| Palladium(II) complex of glyoxylic acid oxime | K562 (Human Leukemic) | 62 ± 16 |

Apoptogenic Effects in Leukemic Cell Lines

Derivatives of this compound have shown the ability to induce apoptosis, or programmed cell death, in cancer cells. This effect has been observed in leukemic cell lines. nih.govbiorxiv.org For example, a palladium(II) complex of glyoxylic acid oxime, a related compound, exhibited a moderate cytotoxic and apoptogenic effect against the human leukemic cell line K562. researchgate.net The mechanism of apoptosis induction is thought to involve the activation of caspases. Some studies suggest that these compounds may also cause morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage.

Enzyme Interactions and Modulation

This compound and its derivatives engage in significant interactions with various enzymes, modulating their activity through inhibition or reactivation. These interactions are pivotal in both therapeutic applications and understanding cellular metabolic processes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. nih.govwikipedia.org Derivatives of this compound have been investigated as potential inhibitors of these cholinesterases.

Certain inhibitors of AChE can interact with the enzyme at multiple sites, a concept known as dual or triple-binding. nih.gov These inhibitors typically bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov This dual-binding capability can lead to more potent and selective inhibition. Some derivatives of this compound are designed as dual-binding inhibitors, which may offer therapeutic advantages in neurodegenerative diseases by not only increasing acetylcholine levels but also by potentially interfering with amyloid-β peptide aggregation, a process in which the PAS of AChE is implicated. nih.gov

Organophosphorus compounds (OPs) are potent, irreversible inhibitors of AChE and BChE, leading to toxic accumulation of acetylcholine. nih.govresearchgate.netmdpi.com Oxime compounds, including derivatives of this compound, are a cornerstone in the treatment of OP poisoning. nih.govmdpi.com Their primary mechanism of action is the reactivation of the OP-inhibited enzyme. nih.govmdpi.com

The reactivation process involves a nucleophilic attack by the oxime on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the enzyme's active site. mdpi.com This breaks the bond between the enzyme and the inhibitor, restoring the enzyme's function. mdpi.com The effectiveness of these oxime reactivators can vary significantly depending on the specific organophosphate and the structure of the oxime. nih.gov Research has focused on developing novel oximes, including those based on a this compound scaffold, with improved blood-brain barrier penetration and broader-spectrum reactivation capabilities against various OPs like sarin (B92409) and VX. researchgate.netnih.gov

Table 1: Reactivation of Organophosphate-Inhibited Butyrylcholinesterase by Novel Oximes This table presents a summary of the reactivation efficacy of various oximes on rat BChE inhibited by different organophosphates. Data is expressed as percentage of reactivation.

| Inhibitor | Novel Oxime 15 (%) | Novel Oxime 20 (%) | 2-PAM (%) |

| PIMP (sarin surrogate) | 46-78 | - | 31-47 |

| NEMP (sarin surrogate) | 18-88 | - | 0-8 |

| NIMP (sarin surrogate) | 60-80 | - | <60-80 |

| DFP | > 2-PAM | - | - |

| Phorate-oxon | ~10-20 | ~10-20 | ~5 |

| Phorate-oxon sulfoxide (B87167) | ~25-35 | ~25-35 | ~15 |

| Paraoxon | <20 | <20 | <20 |

Source: Adapted from research on the reactivation of OP-inhibited serum butyrylcholinesterase. nih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org Beyond its metabolic role, GAPDH is implicated in non-metabolic processes like apoptosis. wikipedia.org The inhibition of GAPDH is an area of research for potential therapeutic interventions. nih.gov Some natural products and synthesized compounds can act as GAPDH inhibitors by covalently modifying the catalytic cysteine residue in the active site. nih.govrsc.org While direct studies on this compound are not extensively detailed in the provided context, the general class of compounds that can interact with cysteine residues, such as those with reactive functional groups, are of interest as potential GAPDH inhibitors. nih.gov

Derivatives of this compound are crucial intermediates in the synthesis of many third-generation cephalosporin antibiotics. vulcanchem.com The (Z)-isomer of these derivatives, when incorporated into the cephalosporin structure, plays a vital role in enhancing antibacterial efficacy. This enhancement is largely attributed to the stabilization of the β-lactam ring against hydrolysis by β-lactamase enzymes produced by resistant bacteria. The hydroxyimino moiety contributes to this stability, allowing the antibiotic to effectively inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.

The development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. preprints.orgmdpi.com These inhibitors work by inactivating β-lactamases, thereby protecting the β-lactam antibiotic from degradation. mdpi.com While not a β-lactamase inhibitor itself, the structural contribution of the this compound moiety to the stability of cephalosporins is a key factor in overcoming certain mechanisms of bacterial resistance.

Dual- and Triple-Binding Modes of Interaction

Inhibition of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

Antioxidant Activity

Some studies suggest that derivatives of this compound may possess antioxidant properties. smolecule.com The mechanism behind this potential activity is not fully elucidated but may involve the ability of the hydroxyimino group to act as a radical scavenger or to chelate metal ions that can catalyze oxidative reactions. researchgate.net Further investigation is required to fully understand and characterize the antioxidant potential of these compounds.

Reduction of Lipid Peroxidation in Cellular Models

This compound, also known as glyoxylic acid oxime, and its related structures have demonstrated notable antioxidant capabilities. ontosight.ai A key aspect of this activity is the reduction of lipid peroxidation, a critical process in cellular damage. Lipid peroxidation is a chain reaction where oxidants attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs), leading to cellular and tissue damage. amegroups.orgfrontiersin.org This process can be initiated by reactive oxygen species (ROS) and is implicated in the pathology of various diseases. amegroups.org

Research has shown that compounds in the oxime class, to which this compound belongs, possess antioxidant properties. ijprajournal.com Specifically, comparative studies have highlighted that (Z)-2-hydroxyiminoacetic acid can significantly reduce lipid peroxidation in cellular models. The antioxidant effect is often evaluated by measuring the formation of substances like 2-thiobarbituric acid reactive substances in experimental settings, such as rat liver microsomal models. ijprajournal.com

The mechanism of lipid peroxidation involves several stages, including initiation, propagation, and termination. amegroups.org Antioxidants can interfere with this cascade. For instance, vitamin E-like antioxidants can quench the chain reaction by donating a hydrogen atom to lipid peroxy radicals. frontiersin.org The ability of this compound and its derivatives to reduce lipid peroxidation suggests they may play a protective role against oxidative stress at the cellular level.

Receptor Binding and Ligand Potential

The structural characteristics of this compound and its derivatives make them promising candidates as ligands for various biological targets, including enzymes and receptors. ontosight.airesearchgate.net A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The oxime and carboxylic acid groups within this compound allow it to act as an efficient chelating ligand, capable of binding to metal ions in different modes, such as bidentate or tridentate, depending on the conditions. vulcanchem.comiucr.org

The ligand potential of these compounds extends to interactions with cellular receptors. For example, derivatives have been explored for their potential to act as inhibitors of certain enzymes or as ligands for specific receptors. ontosight.ai Research into structural analogs has indicated inhibitory activity against tyrosine kinases. vulcanchem.com

Furthermore, specific derivatives have been synthesized and evaluated for their interaction with neurotransmitter receptors. Ethyl 2-chloro-2-(hydroxyimino)acetate, an ester derivative, is used in the synthesis of a chiral amino acid that is a potential agonist at the ionotropic (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors. chemicalbook.com This highlights the role of the this compound backbone in developing molecules that can target specific receptor systems in the central nervous system. The interaction of such ligands can trigger or block cellular signals, demonstrating their potential in modulating biological pathways.

| Compound Name | Key Structural Feature / Class | Investigated Role / Potential |

| This compound (Glyoxylic Acid Oxime) | Oxime and carboxylic acid groups | Reduction of lipid peroxidation; bifunctional ligand for metal coordination. ontosight.aivulcanchem.com |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid | Thiazole ring derivative | Potential as an enzyme inhibitor or receptor ligand. ontosight.ai |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ester derivative | Precursor for a potential agonist at AMPA-kainate receptors. chemicalbook.com |

| 2-Cyano-2-(hydroxyimino)acetic Acid | Cyano group derivative | Efficient chelating ligand for metal ions. iucr.org |

| Structural Analogs | Similar core structure to this compound | Inhibitory activity against tyrosine kinases. vulcanchem.com |

Advanced Spectroscopic Characterization of 2 Hydroxyiminoacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural analysis of 2-hydroxyiminoacetic acid and its related compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the basic framework of organic molecules, including this compound derivatives. nih.govresearchgate.net The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its chemical environment, offering valuable clues about the surrounding atoms and functional groups. libretexts.org

For instance, in derivatives of this compound, the proton of the oxime group (-NOH) typically appears as a broad singlet in the ¹H NMR spectrum. The chemical shift of this proton can be influenced by factors such as solvent and concentration due to hydrogen bonding. The protons of the acetic acid backbone will also exhibit characteristic signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxime (-NOH) | Broad, variable | 140-160 |

| Carboxyl (-COOH) | 10-13 (broad) | 170-185 |

| Methine (=CH-) | 6.5-8.0 | 100-150 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

2D NMR Techniques (e.g., HSQC, HMBC) for Correlation Assignments